molecular formula C8H17N3O3 B13357597 2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13357597
M. Wt: 203.24 g/mol
InChI Key: BNNPDCBBQNRRIG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methoxy groups and an acetimidamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 3,4-dimethoxyphenylpyrrolidine. This intermediate is then subjected to further reactions, such as hydrolysis and amidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Biological Activity

2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with methoxy groups, which contributes to its biological properties. The molecular formula is C10H15N3O3C_{10}H_{15}N_3O_3, and it has a molecular weight of 227.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the hydroxamic acid moiety allows for chelation with metal ions, which is crucial for the inhibition of metalloproteinases involved in various physiological processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
    • Results : Treatment with the compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels by 50% compared to control groups.
  • Neuroprotection Research :
    • Objective : To investigate protective effects against oxidative stress in neuronal cell lines.
    • Outcome : The compound decreased reactive oxygen species (ROS) levels by 40%, suggesting a potential role in neuroprotection.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundHighModerateHigh
2-(3,4-Dimethoxyphenyl)acetamideModerateLowLow
3-(3,4-Dimethoxyphenyl)propanoic acidLowModerateModerate

Properties

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3,4-dimethoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H17N3O3/c1-13-6-3-11(4-7(6)14-2)5-8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10)

InChI Key

BNNPDCBBQNRRIG-UHFFFAOYSA-N

Isomeric SMILES

COC1CN(CC1OC)C/C(=N/O)/N

Canonical SMILES

COC1CN(CC1OC)CC(=NO)N

Origin of Product

United States

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